molecular formula C24H44O3 B12655235 Cyclohexyl 3-octyloxiran-2-octanoate CAS No. 35788-39-7

Cyclohexyl 3-octyloxiran-2-octanoate

Cat. No.: B12655235
CAS No.: 35788-39-7
M. Wt: 380.6 g/mol
InChI Key: QSIGPWWSZONILI-UHFFFAOYSA-N
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Description

Cyclohexyl 3-octyloxiran-2-octanoate is an organic compound with the molecular formula C24H44O3. It is a cyclohexyl ester derivative of 3-octyloxiran-2-octanoic acid. This compound is known for its unique structure, which includes a cyclohexyl ring, an oxirane (epoxide) ring, and a long alkyl chain. It is used in various chemical and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 3-octyloxiran-2-octanoate typically involves the esterification of 3-octyloxiran-2-octanoic acid with cyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 3-octyloxiran-2-octanoate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to open the oxirane ring.

Major Products Formed

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of cyclohexyl 3-octyloxiran-2-octanol.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

Cyclohexyl 3-octyloxiran-2-octanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and epoxidation reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of Cyclohexyl 3-octyloxiran-2-octanoate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the modification of biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 3-octyl-2-oxiraneoctanoate
  • Cyclohexyl 8-(3-octyl-2-oxiranyl)octanoate
  • Cyclohexyl 8-(3-octyloxiran-2-yl)octanoate

Uniqueness

Cyclohexyl 3-octyloxiran-2-octanoate is unique due to its specific combination of a cyclohexyl ring, an oxirane ring, and a long alkyl chain. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

35788-39-7

Molecular Formula

C24H44O3

Molecular Weight

380.6 g/mol

IUPAC Name

cyclohexyl 8-(3-octyloxiran-2-yl)octanoate

InChI

InChI=1S/C24H44O3/c1-2-3-4-5-7-13-18-22-23(27-22)19-14-8-6-9-15-20-24(25)26-21-16-11-10-12-17-21/h21-23H,2-20H2,1H3

InChI Key

QSIGPWWSZONILI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OC2CCCCC2

Origin of Product

United States

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